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Compound of Interest

Compound Name: 4-Benzyloxyphenylacetyl Chloride

Cat. No.: B1280455

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of available spectral data for 4-
Benzyloxyphenylacetyl Chloride (CAS No: 39188-62-0). Due to a lack of publicly available
experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, this guide
presents predicted Mass Spectrometry (MS) data alongside generalized experimental protocols
for acquiring NMR, IR, and MS data for this class of compound. This information is intended to
serve as a reference for researchers working with or synthesizing 4-Benzyloxyphenylacetyl
Chloride.

Chemical Structure and Properties

o |[UPAC Name: 2-(4-(benzyloxy)phenyl)acetyl chloride

Molecular Formula: C15H13CIO2

Molecular Weight: 260.72 g/mol

Appearance: White to off-white or light yellow to light orange powder or crystal.

Melting Point: 74°CJ[1]

Spectral Data (Predicted and Expected)

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1280455?utm_src=pdf-interest
https://www.benchchem.com/product/b1280455?utm_src=pdf-body
https://www.benchchem.com/product/b1280455?utm_src=pdf-body
https://www.benchchem.com/product/b1280455?utm_src=pdf-body
https://www.benchchem.com/product/b1280455?utm_src=pdf-body
https://www.alfa-chemistry.com/product/4-benzyloxyphenylacetyl-chloride-cas-39188-62-0-147874.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Direct experimental NMR and IR spectral data for 4-Benzyloxyphenylacetyl Chloride are not
readily available in public databases. The following sections provide predicted mass
spectrometry data and expected characteristic signals for NMR and IR based on the analysis of
its constituent functional groups.

Mass spectrometry data is crucial for determining the molecular weight and fragmentation
pattern of a compound. Predicted collision cross-section values for various adducts of 4-
Benzyloxyphenylacetyl Chloride are available.[2]

Adduct m/z (Predicted)
[M+H]* 261.06768
[M+NaJ* 283.04962
[M-H]~ 259.05312
[M+NHa]* 278.09422
[M+K]* 299.02356
[M]* 260.05985

Table 1: Predicted m/z values for various adducts of 4-Benzyloxyphenylacetyl Chloride.[2]

IH NMR:

Aromatic Protons (Benzylic Phenyl Group): ~7.2-7.5 ppm (multiplet, 5H)

Aromatic Protons (Phenoxyphenyl Group): ~6.9-7.2 ppm (two doublets, 4H)

Methylene Protons (-O-CH2-Ph): ~5.1 ppm (singlet, 2H)

Methylene Protons (-CH2-COCI): ~4.0 ppm (singlet, 2H)
13C NMR:
e Carbonyl Carbon (-COCI): ~170-174 ppm

e Aromatic Carbons: ~115-160 ppm
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e Methylene Carbon (-O-CHz-Ph): ~70 ppm
¢ Methylene Carbon (-CH2-COCI): ~50 ppm

e C=0 Stretch (Acid Chloride): A strong absorption band is expected in the region of 1785-
1815 cm~1. This is a key diagnostic peak for the acyl chloride functional group.

e C-O-C Stretch (Ether): Absorption bands are expected in the 1250-1000 cm~1 region.
e Aromatic C=C Stretch: Peaks will be present in the 1600-1450 cm~1 region.

e Aromatic C-H Stretch: Signals will appear above 3000 cm~1.

 Aliphatic C-H Stretch: Signals will appear in the 2850-3000 cm~1 region.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic
compound like 4-Benzyloxyphenylacetyl Chloride.

e Sample Preparation:
o Weigh approximately 5-10 mg of 4-Benzyloxyphenylacetyl Chloride.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in an NMR tube. Chloroform-d (CDCIs) is a common choice for non-polar to
moderately polar compounds.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if
guantitative analysis is required.

o Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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o Acquire the *H NMR spectrum. Typical parameters include a 30-45° pulse angle and a
relaxation delay of 1-2 seconds.

o Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background
spectrum of the clean, empty crystal.

o Place a small amount of the solid 4-Benzyloxyphenylacetyl Chloride powder directly
onto the ATR crystal.

o Data Acquisition:

o Apply pressure using the instrument's anvil to ensure good contact between the sample
and the crystal.

o Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio. The spectrum is usually recorded in the 4000-400 cm~1! range.

Electron lonization (EI) is a common technique for volatile and thermally stable compounds.
e Sample Introduction:

o The sample can be introduced via a direct insertion probe for solid samples or via a gas
chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

¢ lonization:

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis:
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o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

o Detection:

o An electron multiplier or other detector records the abundance of each ion, generating the
mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a
synthesized organic compound like 4-Benzyloxyphenylacetyl Chloride.

Synthesis and Purification
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Caption: General workflow for the synthesis and spectral characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1280455#4-benzyloxyphenylacetyl-chloride-spectral-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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